molecular formula C14H16N2OS B4182132 N-(5-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide

N-(5-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide

Cat. No.: B4182132
M. Wt: 260.36 g/mol
InChI Key: DRARVYPKQUOSGQ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide: is an organic compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Mechanism of Action

Target of Action

The primary targets of N-(5-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide are four key enzymes: acetylcholinesterase , butyrylcholinesterase , α-glucosidase , and urease . These enzymes play crucial roles in various biological processes. For instance, acetylcholinesterase is involved in the termination of impulse transmission at cholinergic synapses, while α-glucosidase is a key enzyme in carbohydrate metabolism.

Mode of Action

This compound interacts with these enzymes, inhibiting their activity

Biochemical Pathways

The inhibition of these enzymes affects several biochemical pathways. For example, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission. Similarly, the inhibition of α-glucosidase can disrupt carbohydrate digestion and absorption, potentially leading to a decrease in postprandial hyperglycemia .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific enzyme being inhibited. For instance, inhibition of acetylcholinesterase can lead to prolonged nerve impulse transmission, while inhibition of α-glucosidase can affect carbohydrate metabolism . Moreover, the compound’s cytotoxicity has been evaluated, suggesting its potential utility as a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide has several scientific research applications, including:

Comparison with Similar Compounds

  • N-(5-methyl-1,3-thiazol-2-yl)benzamide
  • N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
  • N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide

Comparison: N-(5-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide is unique due to the presence of the phenylbutanamide moiety, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its distinct biological activities compared to other thiazole derivatives .

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-3-12(11-7-5-4-6-8-11)13(17)16-14-15-9-10(2)18-14/h4-9,12H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRARVYPKQUOSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322909
Record name N-(5-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827679
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

795295-06-6
Record name N-(5-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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